![molecular formula C19H14O5S B491934 dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate CAS No. 670258-88-5](/img/structure/B491934.png)
dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate
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Overview
Description
dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate is an organic compound with the molecular formula C19H14O5S and a molecular weight of 354.38 g/mol It is a derivative of dibenzofuran, which is a heterocyclic compound consisting of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran-2-yl 4-methoxybenzenesulfonate typically involves the reaction of dibenzofuran with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for dibenzofuran-2-yl 4-methoxybenzenesulfonate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfonic acids. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate serves as a versatile building block in organic synthesis. It can be utilized in the creation of more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield a range of derivatives, expanding its applicability in synthetic chemistry .
Biological Applications
Antimicrobial Properties
Research indicates that dibenzo[b,d]furan derivatives exhibit broad antimicrobial activity. For instance, certain derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating potential as antibacterial agents . A study highlighted the synthesis of dibenzofuran derivatives that possess significant antibacterial properties against various pathogenic microorganisms .
Anticancer Activity
Dibenzo[b,d]furan derivatives have also been investigated for their anticancer properties. They have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, specific derivatives were found to exhibit potent activity against acute myeloid leukemia cells by targeting key kinases involved in cell survival pathways .
Pharmacological Insights
Therapeutic Potential
The compound's derivatives are being studied for their potential therapeutic applications. Some studies suggest that these compounds may act as analgesics or local anesthetics due to their structural similarity to morphine alkaloids . Furthermore, ongoing research is exploring their use as multitarget-directed ligands for diseases such as Alzheimer's, aiming to develop effective treatments with fewer side effects .
Industrial Applications
Dyes and Pigments
In industrial settings, this compound is utilized in the development of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to materials used in textiles and coatings.
Case Studies
-
Antimicrobial Efficacy Study
A study evaluated the antimicrobial properties of dibenzofuran derivatives against various pathogens. The results indicated that certain compounds exhibited significant bactericidal activity, particularly against resistant strains of bacteria . -
Anticancer Research
In vitro studies demonstrated that specific dibenzofuran derivatives could effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings support further investigation into their potential as anticancer therapeutics . -
Synthesis and Characterization
Recent advancements in synthetic methodologies have allowed for the efficient production of dibenzofuran derivatives with enhanced biological activities. Characterization through spectral analysis confirmed the structural integrity and functional capabilities of these compounds .
Mechanism of Action
The mechanism of action of dibenzofuran-2-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, its derivatives have been shown to inhibit microbial growth by targeting bacterial enzymes . The exact molecular targets and pathways involved vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which has similar structural features but lacks the methoxybenzenesulfonate group.
Methyldibenzofuran: A derivative with a methyl group attached to the dibenzofuran ring.
Uniqueness
dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate is unique due to the presence of both the dibenzofuran and methoxybenzenesulfonate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate is a compound that has garnered attention in medicinal chemistry, particularly for its potential antitumor activities. This article synthesizes current research findings regarding its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various cancer cell lines.
Chemical Structure and Properties
This compound is characterized by the fusion of dibenzo[b,d]furan with a methoxybenzenesulfonate moiety. This structural configuration is significant as it influences the compound's biological properties, particularly its interaction with biological targets.
Antitumor Activity
Research has demonstrated that dibenzo[b,d]furan derivatives exhibit notable antitumor properties. A study highlighted the synthesis of hybrid compounds incorporating dibenzo[b,d]furan and imidazole, which were evaluated against various human tumor cell lines. The most potent derivative showed significant cytotoxicity and induced apoptosis in cancer cells by causing G1 phase cell cycle arrest .
Table 1: Summary of Antitumor Activity of Dibenzo[b,d]furan Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 60 | MCF-7 (breast carcinoma) | 5.0 | Induces G1 arrest, apoptosis |
Compound 49 | SMMC-7721 (liver carcinoma) | 3.5 | Selective cytotoxicity |
Lead Compound 44 | MV4-11 (AML) | <10 | Inhibits Pim-1/2 kinases |
Structure-Activity Relationships (SAR)
The SAR studies indicate that specific substitutions on the dibenzo[b,d]furan core significantly influence the biological activity of these compounds. For instance, the presence of hydroxyl groups at positions 1 and 3 enhances binding affinity to target kinases such as Pim-1 and Pim-2, which are implicated in cancer cell proliferation . The introduction of methoxy groups also appears to enhance solubility and bioavailability.
Table 2: Key Findings from SAR Studies
Modification | Effect on Activity | Remarks |
---|---|---|
Hydroxyl Groups (1,3) | Increased potency against kinases | Essential for ATP-binding site interaction |
Methoxy Substituents | Improved solubility and bioavailability | Enhances overall therapeutic potential |
Halogenation | Variable effects based on position | Requires careful optimization |
Case Studies
Several case studies have explored the efficacy of dibenzo[b,d]furan derivatives in vivo and in vitro:
- In Vitro Studies : A comprehensive evaluation of dibenzo[b,d]furan derivatives against a panel of human tumor cell lines revealed that certain compounds exhibited selective cytotoxicity towards breast and liver cancer cells. For example, compound 49 demonstrated an IC50 value of 3.5 µM against SMMC-7721 cells, indicating strong potential for targeted cancer therapy .
- In Vivo Efficacy : In a model using Galleria mellonella larvae, compounds derived from dibenzo[b,d]furan were tested for acute toxicity and anticancer efficacy. Results indicated a favorable safety profile alongside significant anticancer activity, suggesting potential for further development into therapeutic agents .
- Mechanistic Insights : Further studies utilizing docking simulations provided insights into the molecular interactions between dibenzo[b,d]furan derivatives and their target kinases. These findings assist in rational drug design aimed at optimizing therapeutic efficacy while minimizing side effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves sulfonation of a dibenzofuran derivative followed by esterification with 4-methoxybenzenesulfonyl chloride. Critical parameters include:
- Stoichiometric ratios : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete esterification .
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions (e.g., hydrolysis) .
- Catalyst : Pyridine or DMAP (4-dimethylaminopyridine) accelerates nucleophilic substitution .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H NMR (CDCl₃) identifies aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). 13C NMR confirms sulfonate ester carbonyl signals (δ 165–170 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve impurities; retention time varies with sulfonate group polarity .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 342.3 confirms molecular weight .
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer: A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent polarity) at two levels:
- Factors : Temperature (0°C vs. 25°C), DMAP (5 vs. 10 mol%), solvent (dichloromethane vs. THF).
- Response variables : Yield (%) and purity (HPLC).
Statistical analysis (ANOVA) identifies interactions; for example, high catalyst loading with low temperature maximizes yield (85%) while minimizing byproducts . Computational tools (e.g., COMSOL) model reaction kinetics to validate experimental data .
Q. What computational strategies predict reaction pathways for this compound formation?
Methodological Answer:
- Quantum chemical calculations (DFT) : Simulate transition states and intermediates (e.g., sulfonate esterification). Gibbs free energy profiles identify rate-limiting steps (e.g., nucleophilic attack) .
- Reaction path search methods : Tools like GRRM (Global Reaction Route Mapping) explore alternative pathways, reducing trial-and-error experimentation .
- Machine learning (ML) : Trained on existing sulfonate ester data, ML models predict optimal solvent-catalyst combinations .
Q. How should researchers resolve contradictory data on catalytic efficiency in this compound’s synthesis?
Methodological Answer:
- Comparative analysis : Replicate studies under standardized conditions (e.g., fixed temperature, solvent) to isolate variable effects .
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., DMAP outperforms pyridine in polar solvents) .
- Error source identification : Use HPLC-MS to detect trace impurities or degradation products affecting yield discrepancies .
Q. Key Takeaways
Properties
IUPAC Name |
dibenzofuran-2-yl 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S/c1-22-13-6-9-15(10-7-13)25(20,21)24-14-8-11-19-17(12-14)16-4-2-3-5-18(16)23-19/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDBVTOTJWGOFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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